Cas no 19227-11-3 ((1E)-N'-Hydroxy-2-phenylethanimidamide)
(1E)-N'-Hydroxy-2-phenylethanimidamide Chemical and Physical Properties
Names and Identifiers
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- Benzeneethanimidamide,N-hydroxy-
- N-Hydroxy-2-Phenyl-Acetamidine
- 2-Phenylacetamidoxime
- N‘-Hydroxy-2-phenylethanimidamide
- N-Hydroxy-2-phenylacetimidamide
- (1z)-n'-hydroxy-2-phenylethanimidamide
- (Z)-N'-hydroxy-2-phenylacetamidine
- 1-(hydroxyimino)-2-phenylethylamine
- AC1Q4UW8
- BB_SC-9060
- HMS561B15
- N-hydroxy benzylimidine
- N'-hydroxy-2-phenylacetimidamide
- N-hydroxy-2-phenylethanimidamide
- N'-Hydroxy-2-phenylethaniMidaMide
- N'-hydroxybenzyl carboximidamide
- N'-oxidanyl-2-phenyl-ethanimidamide
- phenylacetamidoxime
- N'-Hydroxy-2-phenylethaneimideamide
- (1E)-N'-HYDROXY-2-PHENYLETHANIMIDAMIDE
- Benzeneethanimidamide, N-hydroxy-, [C(Z)]- (9CI)
- CCG-43941
- F2145-0887
- 261735-00-6
- Benzeneethanimidamide, N-hydroxy-
- (Z)-N'-hydroxy-2-phenylethenimidamide
- W10704
- 875898-38-7
- (1E)- n'-hydroxy-2-phenylethanamidine
- (Z)-N'-hydroxy-2-phenylethanimidamide
- A813550
- AKOS016015916
- (1E)-N/'-HYDROXY-2-PHENYLETHANIMIDAMIDE
- MFCD00019953
- EN300-26246
- 19227-11-3
- Benzeneethanimidamide, N-hydroxy-, stereoisomer
- AKOS001303703
- AS-5438
- BP-11694
- DTXSID60430344
- 336191-86-7
- benzylamidoxime, AldrichCPR
- J-500152
- Phenylacetamidoxime, AldrichCPR
- SR-01000633816-1
- CS-0370855
- PhenylacetaMidoxiMe, 97%
- BBL011916
- STK946266
- (1E)-N'-Hydroxy-2-phenylethanimidamide
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- MDL: MFCD05864463
- Inchi: 1S/C8H10N2O/c9-8(10-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10)
- InChI Key: FVYBAJYRRIYNBN-UHFFFAOYSA-N
- SMILES: O/N=C(/CC1C=CC=CC=1)\N
Computed Properties
- Exact Mass: 150.0794
- Monoisotopic Mass: 150.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: 66-67℃
- Boiling Point: 335.5±35.0 °C at 760 mmHg
- Flash Point: 156.7±25.9 °C
- PSA: 58.61
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
(1E)-N'-Hydroxy-2-phenylethanimidamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1E)-N'-Hydroxy-2-phenylethanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033305-1g |
N-Hydroxy-2-phenyl-acetamidine |
19227-11-3 | 97% | 1g |
£31.00 | 2022-03-01 | |
| Fluorochem | 033305-25g |
N-Hydroxy-2-phenyl-acetamidine |
19227-11-3 | 97% | 25g |
£465.00 | 2022-03-01 | |
| Alichem | A019111149-25g |
N-Hydroxy-2-phenylacetimidamide |
19227-11-3 | 95% | 25g |
$470.00 | 2023-09-02 | |
| TRC | H952878-100mg |
(1E)-N'-Hydroxy-2-phenylethanimidamide |
19227-11-3 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | H952878-250mg |
(1E)-N'-Hydroxy-2-phenylethanimidamide |
19227-11-3 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | H952878-500mg |
(1E)-N'-Hydroxy-2-phenylethanimidamide |
19227-11-3 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | H952878-1g |
(1E)-N'-Hydroxy-2-phenylethanimidamide |
19227-11-3 | 1g |
$98.00 | 2023-05-18 | ||
| Apollo Scientific | OR346070-1g |
2-Phenylacetamidoxime |
19227-11-3 | 98+% | 1g |
£30.00 | 2025-03-21 | |
| Apollo Scientific | OR346070-5g |
2-Phenylacetamidoxime |
19227-11-3 | 98+% | 5g |
£95.00 | 2025-02-19 | |
| Ambeed | A826391-1g |
N-Hydroxy-2-phenylacetimidamide |
19227-11-3 | 98% | 1g |
$36.0 | 2025-02-21 |
(1E)-N'-Hydroxy-2-phenylethanimidamide Suppliers
(1E)-N'-Hydroxy-2-phenylethanimidamide Related Literature
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Zhiyong Yu,James A. Brannigan,Kaveri Rangachari,William P. Heal,Anthony J. Wilkinson,Anthony A. Holder,Robin J. Leatherbarrow,Edward W. Tate Med. Chem. Commun. 2015 6 1767
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M. H. Millen,William A. Waters J. Chem. Soc. B 1968 408
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3. Organic chemistry
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4. Purines, pyrimidines, and imidazoles. Part 57. Reactions of some oxazolino-xylofuranose derivativesHopeton J. Brown,Gordon Shaw,David Wright J. Chem. Soc. Perkin Trans. 1 1981 657
Additional information on (1E)-N'-Hydroxy-2-phenylethanimidamide
Introduction to (1E)-N'-Hydroxy-2-phenylethanimidamide (CAS No. 19227-11-3)
(1E)-N'-Hydroxy-2-phenylethanimidamide is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 19227-11-3, has garnered considerable attention due to its potential in various biochemical and therapeutic contexts. The structural motif of this molecule, featuring a phenyl group and an imidamide moiety, positions it as a valuable candidate for further exploration in drug discovery and molecular biology.
The chemical properties of (1E)-N'-Hydroxy-2-phenylethanimidamide make it particularly interesting for researchers studying enzyme inhibition and signal transduction pathways. Its hydroxyl group and the presence of a double bond in the ethanimidamide backbone contribute to its reactivity, enabling it to participate in various biochemical interactions. These characteristics have led to its investigation as a potential intermediate in synthesizing more complex pharmacophores.
Recent advancements in computational chemistry have enhanced the understanding of how (1E)-N'-Hydroxy-2-phenylethanimidamide interacts with biological targets. Molecular docking studies have revealed that this compound can bind effectively to certain enzymes, suggesting its utility in developing novel therapeutic agents. For instance, preliminary research indicates that it may exhibit inhibitory effects on enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development.
In addition to its enzymatic interactions, the pharmacokinetic profile of (1E)-N'-Hydroxy-2-phenylethanimidamide is another area of active investigation. Studies have begun to explore how this compound is metabolized within biological systems, which is crucial for understanding its potential efficacy and safety. The presence of the hydroxyl group suggests that it may undergo conjugation with glucuronic acid or other metabolic pathways, influencing its half-life and bioavailability.
The synthesis of (1E)-N'-Hydroxy-2-phenylethanimidamide has also seen significant progress, with researchers developing more efficient synthetic routes. These methods often involve multi-step organic transformations, including condensation reactions and hydroxylation processes. The optimization of these synthetic pathways not only improves the yield but also enhances the purity of the final product, which is essential for subsequent biological evaluations.
One particularly noteworthy application of (1E)-N'-Hydroxy-2-phenylethanimidamide is in the field of protease inhibition. Proteases play a critical role in various physiological processes, and their dysregulation is associated with several diseases. By targeting specific proteases with this compound, researchers aim to develop treatments that can modulate these enzymatic activities. For example, studies have shown that derivatives of this molecule may inhibit matrix metalloproteinases (MMPs), which are implicated in tissue degradation and inflammation.
Furthermore, the versatility of (1E)-N'-Hydroxy-2-phenylethanimidamide extends to its use as a building block for more complex molecules. Researchers are exploring ways to attach various functional groups to its structure, creating novel compounds with tailored properties. This approach allows for the systematic screening of different derivatives to identify those with enhanced biological activity or improved pharmacokinetic profiles.
The role of computational tools in analyzing the properties of (1E)-N'-Hydroxy-2-phenylethanimidamide cannot be overstated. Advanced software packages enable researchers to predict how this compound will behave in different environments, including its solubility, stability, and interaction with biological targets. These predictions are invaluable for guiding experimental design and reducing the time required for drug discovery.
As research continues to evolve, the applications of (1E)-N'-Hydroxy-2-phenylethanimidamide are expected to expand. New methodologies in synthetic chemistry and computational biology will further enhance our ability to harness its potential for therapeutic purposes. The ongoing investigation into this compound underscores its importance as a cornerstone in modern pharmaceutical research.
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